4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide
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Overview
Description
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide typically involves multiple steps, including the introduction of fluorine atoms, the formation of the sulfonamide group, and the coupling of phenyl rings. A common synthetic route may include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide.
Sulfonamide Formation: Reaction of the fluorinated benzene derivative with a sulfonamide precursor, such as 4-fluorobenzylamine, under acidic or basic conditions to form the sulfonamide group.
Coupling Reaction: Coupling of the sulfonamide intermediate with 4-phenoxyphenylbenzoyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide can be compared with other sulfonamide derivatives, such as:
- 4-fluoro-N-(4-fluorobenzyl)-N-(4-phenoxyphenyl)benzenesulfonamide
- 4-chloro-3-(N-(4-chlorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide
Uniqueness
- Fluorine Atoms : The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
- Sulfonamide Group : The sulfonamide group contributes to its potential therapeutic applications.
- Phenyl Rings : The phenyl rings provide structural rigidity and influence its interaction with molecular targets.
By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound in various applications.
Biological Activity
4-Fluoro-3-(N-(4-fluorobenzyl)sulfamoyl)-N-(4-phenoxyphenyl)benzamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H17F2N3O3S
- Molecular Weight : 397.42 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : Compounds containing sulfonamide moieties often act as inhibitors of key enzymes involved in bacterial folate synthesis, leading to antimicrobial effects.
- Protein Interaction : The phenyl and fluorobenzyl groups may enhance binding affinity to target proteins, modulating their activity.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that modifications in the benzamide structure can lead to varying degrees of inhibition against bacterial strains. For instance, compounds with fluorinated substituents often show enhanced potency due to increased lipophilicity and better membrane penetration.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 10 µg/mL |
Control (Sulfamethoxazole) | E. coli | 20 µg/mL |
Anticancer Activity
In vitro studies have indicated that sulfonamide derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases or receptors involved in cell proliferation.
A comparative analysis of similar compounds revealed that modifications in the phenoxy and sulfamoyl groups significantly impact their cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 |
Control (Doxorubicin) | MCF-7 | 5 |
Case Studies
- Cholinesterase Inhibition : A related study explored the inhibition of cholinesterases by benzamide derivatives, noting that structural modifications can lead to selective inhibition profiles. This suggests potential applications in treating neurodegenerative diseases.
- Kinase Inhibition : Another study highlighted the effectiveness of benzamide derivatives in inhibiting various kinases implicated in cancer progression, showcasing their potential as therapeutic agents.
Properties
IUPAC Name |
4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]-N-(4-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4S/c27-20-9-6-18(7-10-20)17-29-35(32,33)25-16-19(8-15-24(25)28)26(31)30-21-11-13-23(14-12-21)34-22-4-2-1-3-5-22/h1-16,29H,17H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKTBBSYDJBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)S(=O)(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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